molecular formula C13H10N2O3 B11869336 7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one CAS No. 67832-79-5

7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one

Cat. No.: B11869336
CAS No.: 67832-79-5
M. Wt: 242.23 g/mol
InChI Key: DDGHTYMNCVOYRD-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one is a synthetic or naturally derived benzopyranone derivative characterized by a chromen-4-one core substituted at position 3 with a 1H-imidazol-5-yl group, at position 6 with a methyl group, and at position 7 with a hydroxyl group. The imidazole moiety distinguishes it from classical flavonoids or isoflavones, suggesting unique physicochemical and biological properties.

Properties

CAS No.

67832-79-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

7-hydroxy-3-(1H-imidazol-5-yl)-6-methylchromen-4-one

InChI

InChI=1S/C13H10N2O3/c1-7-2-8-12(3-11(7)16)18-5-9(13(8)17)10-4-14-6-15-10/h2-6,16H,1H3,(H,14,15)

InChI Key

DDGHTYMNCVOYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)OC=C(C2=O)C3=CN=CN3

Origin of Product

United States

Preparation Methods

Alternative Route: Condensation of 3,4-Diaminocoumarin

An alternative approach involves 3,4-diaminocoumarin as a precursor. Condensation with formic acid under acidic conditions yields the imidazole-fused chromenone:

Reaction protocol :

  • Reagents : 3,4-Diaminocoumarin, formic acid, conc. HCl

  • Conditions : Reflux (12 hours)

  • Yield : 82–87%

This method avoids transition-metal catalysts but requires stringent control of reaction stoichiometry to prevent polymerization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterHuisgen’s RouteCondensation Route
Solvent Acetone/DMSOGlacial acetic acid
Temperature Reflux (60°C)Reflux (110°C)
Reaction Time 8–12 hours12 hours
Catalyst CuSO₄·5H₂OHCl

The CuAAC route offers faster kinetics but necessitates inert conditions. In contrast, the condensation method is operationally simpler but less atom-economical.

Protective Group Strategies

  • 7-Hydroxy Protection : Propargyl ether formation (using propargyl bromide) prevents oxidation during subsequent steps.

  • Deprotection : Mild acidic hydrolysis (HCl/EtOH) regenerates the hydroxy group without degrading the imidazole ring.

Challenges and Mitigation Strategies

  • Regioselectivity in Cycloaddition :

    • The use of sodium ascorbate ensures Cu(I) stability, minimizing side reactions.

  • Purification Difficulties :

    • Silica gel chromatography (eluent: CH₂Cl₂/EtOAc 5:10) effectively separates intermediates.

  • Byproduct Formation :

    • Excess NaN₃ leads to diazo byproducts; stoichiometric control is critical.

Comparative Analysis of Synthetic Routes

MetricHuisgen’s RouteCondensation Route
Total Steps 42
Overall Yield 68%75%
Scalability ModerateHigh
Cost High (Cu catalyst)Low

The condensation route is preferable for large-scale synthesis, whereas the CuAAC method offers better functional group tolerance.

Recent Advancements

Recent studies highlight microwave-assisted synthesis to reduce reaction times. For example, cycloaddition under microwave irradiation (100°C, 30 minutes) achieves 90% yield, compared to 12 hours under conventional heating .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The imidazolyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions involving the imidazolyl group can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(1H-imidazol-4-yl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cellular responses.

Comparison with Similar Compounds

Core Structure and Substituents

The benzopyranone core (4H-1-benzopyran-4-one) is shared with flavonoids and isoflavones. Key structural variations occur at positions 3, 6, and 7:

Compound Name Substituent at Position 3 6-Position 7-Position Core Structure
7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one 1H-imidazol-5-yl (heterocyclic) Methyl Hydroxyl 4H-1-benzopyran-4-one
Neobavaisoflavone 4-hydroxy-3-(3-methylbut-2-enyl)phenyl (prenylated phenyl) None Hydroxyl Chromen-4-one
Daidzein 4-hydroxyphenyl None Hydroxyl 4H-chromen-4-one
R/S-Dihydrodaidzein 4-hydroxyphenyl None Hydroxyl 2,3-Dihydro-4H-chromen-4-one

Key Observations :

  • Imidazole vs. Aromatic Substituents : The imidazole group in the target compound introduces nitrogen atoms capable of hydrogen bonding and metal coordination, unlike the purely aromatic substituents in neobavaisoflavone and daidzein.

Physicochemical Properties

  • Solubility : The imidazole group (pKa ~6.9–7.1) may confer pH-dependent solubility, contrasting with the hydroxyl-dominated solubility profiles of neobavaisoflavone and daidzein.
  • Lipophilicity : Neobavaisoflavone’s prenyl group increases lipophilicity, favoring membrane permeability, whereas the target compound’s imidazole may balance hydrophilicity and lipophilicity.

Anticancer and Anti-inflammatory Effects

  • Neobavaisoflavone : Demonstrates anticancer activity against prostate (LNCaP) and cervical (HeLa) cancer cells, likely via redox modulation and apoptosis induction. Its prenyl group may enhance cellular uptake.
  • Target Compound : Hypothesized to interact with kinases or metalloproteins (e.g., cytochrome P450) due to imidazole’s metal-binding capacity, though experimental validation is needed.

Antioxidant Mechanisms

  • Daidzein and Neobavaisoflavone: Rely on phenolic hydroxyl groups for radical scavenging.
  • Target Compound : The imidazole ring may participate in redox cycling or stabilize radical intermediates, offering a distinct antioxidant mechanism.

Biological Activity

7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one, a benzopyran derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound features a unique structural configuration that may contribute to its diverse pharmacological properties.

The compound's chemical structure is characterized by:

  • Molecular Formula : C13H10N2O3
  • Molecular Weight : 242.23 g/mol
  • CAS Number : 67832-79-5
PropertyValue
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
IUPAC Name7-hydroxy-3-(1H-imidazol-5-yl)-6-methylchromen-4-one
InChIInChI=1S/C13H10N2O3/c1-7-2-8-12(3-11(7)16)18-5-9(13(8)17)10-4-14-6-15-10/h2-6,16H,1H3,(H,14,15)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxy and imidazolyl groups are believed to facilitate binding to specific proteins or enzymes, leading to modulation of their activity. This can result in various biological effects such as:

  • Inhibition of Enzyme Activity
  • Modulation of Signaling Pathways
  • Induction of Apoptosis

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-benzopyran-4-one. For instance, a study evaluating its antiproliferative effects on various cancer cell lines demonstrated significant cytotoxicity:

In Vitro Cytotoxicity Data

Cell LineIC50 (µM)
MDA-MB-231 (breast)5.2 - 22.2
CCRF-CEM (leukemia)Not specified
SKOV-3 (ovarian)Not specified
PC-3 (prostate)Not specified
HeLa (cervical)Not specified

The compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity towards normal cells such as HEK293, with IC50 values ranging from 102.4 to 293.2 µM .

Case Studies and Research Findings

Several studies have explored the biological activities of related benzopyran derivatives, providing insights into structure–activity relationships (SARs):

  • Antiproliferative Activity : A series of hybrid compounds derived from benzopyran demonstrated significant antiproliferative activity against multiple human cancer cell lines, including MDA-MB-231 and HeLa .
  • Kinase Inhibition : The compound was screened for kinase inhibitory activity against various kinases such as ABL1 and EGFR. Although it showed some activity, it was noted that the compound did not exhibit strong inhibition across all tested kinases .
  • Apoptotic Induction : At a concentration of 5 µM, the compound induced apoptosis in MDA-MB-231 cells by approximately 50.8%, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

  • Answer : The compound’s core structure combines a benzopyranone scaffold with an imidazole substituent. A general synthetic route involves:

Condensation : Reacting 6-methyl-7-hydroxy-4H-chromen-4-one with a pre-functionalized imidazole derivative (e.g., 5-iodo-1H-imidazole) under Pd-catalyzed cross-coupling conditions .

Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during synthesis to avoid side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.

  • Optimization : Adjust reaction temperature (70–90°C), catalyst loading (5–10 mol% Pd(PPh₃)₄), and solvent polarity (DMF or THF) to improve yield. Monitor reaction progress via TLC and HPLC-MS .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., imidazole C-3 linkage, methyl at C-6) and aromatic proton environments .
  • FTIR : Identify key functional groups (C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
  • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

  • Answer : Contradictions may arise from tautomerism (imidazole ring) or solvent effects. Strategies include:

  • Variable-Temperature NMR : Probe tautomeric equilibria (e.g., imidazole N-H exchange) by acquiring spectra at 25°C vs. 60°C .
  • COSY/NOESY : Identify through-space couplings to confirm substituent orientations .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
  • Crystallography : If crystals are obtainable, use SHELXL for refinement to resolve positional ambiguities .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model binding poses with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding (imidazole N-H, hydroxyl groups) and hydrophobic interactions (methyl group, benzopyranone ring) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized targets .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without destabilizing proteins .
  • Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position for improved hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) or polymeric nanoparticles (PLGA) .

Data Contradiction and Reproducibility

Q. How should researchers reconcile conflicting bioactivity data across different assay platforms?

  • Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, serum content).
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes .
  • Positive Controls : Include reference compounds (e.g., genistein for kinase inhibition) to calibrate responses .
  • Orthogonal Assays : Confirm activity via orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Q. What crystallographic challenges are associated with this compound, and how can they be mitigated?

  • Answer : Challenges include poor crystal growth due to flexibility (imidazole rotation) or solvent inclusion. Solutions:

  • Crystallization Screens : Use vapor diffusion (PEG 3350/pH 7.0 buffer) or microbatch under oil .
  • Cryoprotection : Soak crystals in Paratone-N before flash-cooling to 100 K .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets. Process with SHELXD for phase solution .

Structural and Mechanistic Insights

Q. What computational tools are recommended for elucidating the compound’s electronic properties?

  • Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map HOMO/LUMO orbitals and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : AMBER or GROMACS to simulate ligand-receptor dynamics over 100 ns trajectories .
  • QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and topological torsion .

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